Mycolactone

Description

Properties

CAS No. |

222050-77-3 |

|---|---|

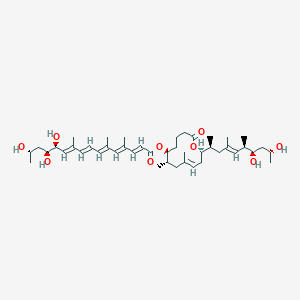

Molecular Formula |

C44H70O9 |

Molecular Weight |

743 g/mol |

IUPAC Name |

[(6S,7S,9E,12R)-12-[(E,2S,6R,7R,9R)-7,9-dihydroxy-4,6-dimethyldec-4-en-2-yl]-7,9-dimethyl-2-oxo-1-oxacyclododec-9-en-6-yl] (2E,4E,6E,8E,10E,12S,13S,15S)-12,13,15-trihydroxy-4,6,10-trimethylhexadeca-2,4,6,8,10-pentaenoate |

InChI |

InChI=1S/C44H70O9/c1-28(13-11-14-29(2)25-39(48)40(49)27-37(10)46)21-30(3)18-20-44(51)52-41-15-12-16-43(50)53-42(19-17-31(4)22-34(41)7)35(8)24-32(5)23-33(6)38(47)26-36(9)45/h11,13-14,17-18,20-21,23,25,33-42,45-49H,12,15-16,19,22,24,26-27H2,1-10H3/b14-11+,20-18+,28-13+,29-25+,30-21+,31-17+,32-23+/t33-,34+,35+,36-,37+,38-,39+,40+,41+,42-/m1/s1 |

InChI Key |

WKTLNJXZVDLRTJ-QRRXZRELSA-N |

SMILES |

CC1CC(=CCC(OC(=O)CCCC1OC(=O)C=CC(=CC(=CC=CC(=CC(C(CC(C)O)O)O)C)C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)C |

Isomeric SMILES |

C[C@H]1C/C(=C/C[C@@H](OC(=O)CCC[C@@H]1OC(=O)/C=C/C(=C/C(=C/C=C/C(=C/[C@@H]([C@H](C[C@H](C)O)O)O)/C)/C)/C)[C@@H](C)C/C(=C/[C@@H](C)[C@@H](C[C@@H](C)O)O)/C)/C |

Canonical SMILES |

CC1CC(=CCC(OC(=O)CCCC1OC(=O)C=CC(=CC(=CC=CC(=CC(C(CC(C)O)O)O)C)C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)C |

Synonyms |

mycolactone |

Origin of Product |

United States |

Foundational & Exploratory

The Toxin Unveiled: A Technical Guide to the Discovery and Isolation of Mycolactone from Mycobacterium ulcerans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycolactone, a complex polyketide-derived macrolide, stands as the primary virulence factor of Mycobacterium ulcerans, the causative agent of the debilitating necrotizing skin disease, Buruli ulcer. Its discovery in 1999 was a landmark achievement, unraveling the molecular basis of the profound cytotoxicity and immunomodulation characteristic of the disease. This technical guide provides an in-depth exploration of the historical discovery and the detailed methodologies for the isolation and purification of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary for advancing the study of this potent bacterial toxin and for the development of novel therapeutics.

The Discovery of a Formidable Toxin: A Historical Perspective

The journey to identify the pathogenic driver of Buruli ulcer was a multi-decade endeavor. Clinicians had long observed that the extensive tissue necrosis in patients occurred at sites distant from the bacterial colonies, suggesting the involvement of a diffusible toxin. This hypothesis was substantiated by early experiments showing that cell-free filtrates from M. ulcerans cultures could induce similar necrotic lesions in animal models.

The definitive breakthrough came in 1999 when George et al. successfully isolated and characterized the cytotoxic molecule, which they named "this compound"[1]. Their work revealed a unique 12-membered macrolactone ring with two polyketide side chains. Subsequent research has identified a family of this compound congeners, designated A/B, C, D, E, and F, which exhibit structural variations, primarily in the C5-O-linked polyunsaturated acyl side chain, and are associated with different geographical strains of M. ulcerans[2][3].

Experimental Protocols for this compound Isolation and Purification

The isolation of this compound from M. ulcerans cultures is a multi-step process involving solvent extraction followed by chromatographic purification. The following protocols are a synthesis of established methodologies.

Cultivation of Mycobacterium ulcerans

M. ulcerans is a slow-growing bacterium. Optimal production of this compound is typically achieved in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) or on solid media like Middlebrook 7H10 agar. Cultures are generally incubated at 30-33°C for 8-12 weeks.

Extraction of this compound

Two primary solvent extraction methods are commonly employed:

Method 1: Chloroform (B151607):Methanol (B129727) Extraction

This is a robust method for the quantitative extraction of lipids, including this compound.

-

Harvesting: Bacterial cultures are harvested by centrifugation at approximately 4000 x g for 15-20 minutes. The supernatant is discarded, and the bacterial pellet is collected.

-

Solvent Addition: A 2:1 (v/v) mixture of chloroform and methanol is added to the bacterial pellet.

-

Lysis and Extraction: The mixture is subjected to gentle agitation (e.g., shaking or stirring) for several hours to ensure complete cell lysis and extraction of lipids.

-

Phase Separation: An aqueous solution (e.g., 0.9% NaCl or distilled water) is added to the mixture to induce phase separation. The mixture is then centrifuged to clarify the layers.

-

Collection: The lower organic phase, containing the this compound, is carefully collected.

Method 2: Ethanol (B145695) Extraction

This method offers a simpler and less hazardous alternative to chloroform.

-

Harvesting: As described in Method 1.

-

Ethanol Addition: Absolute ethanol is added directly to the bacterial pellet.

-

Incubation: The suspension is incubated at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation to allow for the diffusion of this compound into the solvent.

-

Clarification: The mixture is centrifuged to pellet the bacterial debris.

-

Collection: The ethanolic supernatant containing this compound is collected.

Purification of this compound

Crude extracts require further purification to isolate this compound from other lipids and cellular components.

2.3.1. Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the initial separation and qualitative assessment of this compound.

-

Stationary Phase: Silica gel 60 plates.

-

Mobile Phase: A common solvent system is chloroform:methanol:water in a ratio of 90:10:1 (v/v/v)[4].

-

Sample Application: The dried crude extract is redissolved in a small volume of a suitable solvent (e.g., chloroform:methanol) and spotted onto the TLC plate.

-

Development: The plate is developed in a saturated chromatography chamber.

-

Visualization: this compound can be visualized under UV light (it has a characteristic absorbance at 362 nm) or by staining with reagents such as phosphomolybdic acid or anisaldehyde followed by heating[5]. The retention factor (Rf) for this compound A/B is typically around 0.23 in the specified mobile phase[4].

2.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the final purification and quantification of this compound.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed. The exact gradient profile may need to be optimized depending on the specific column and system.

-

Detection: this compound is detected by its UV absorbance at 362 nm.

-

Fraction Collection: Fractions corresponding to the this compound peaks are collected for further analysis and use.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the M. ulcerans strain, culture conditions, and extraction method. The following table summarizes representative data from the literature.

| M. ulcerans Strain | Culture Conditions | Extraction Method | Purification Method | Typical Yield | Reference |

| African Strain (e.g., 1615) | Middlebrook 7H9 broth, 12 weeks | Chloroform:Methanol (2:1) | TLC, HPLC | 5-10 mg/L | [5] |

| Australian Strain | Middlebrook 7H10 agar, 8 weeks | Ethanol | TLC, HPLC | 2-5 mg per plate | [6] |

| Human Isolate | BacT/Alert MP liquid medium, 8 weeks | Not specified | ELISA | 100-500 ng/mL in supernatant | [7] |

This compound's Molecular Mechanisms: A Visual Guide to Signaling Pathways

This compound exerts its profound biological effects by hijacking several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

This compound's Primary Target: The Sec61 Translocon

This compound's principal mechanism of action is the blockade of the Sec61 protein translocon in the endoplasmic reticulum (ER) membrane. This inhibition prevents the translocation of newly synthesized secretory and transmembrane proteins into the ER, leading to their degradation in the cytosol. This blockade is the root cause of the observed immunosuppressive and cytotoxic effects.

References

- 1. Exploring this compound—The Unique Causative Toxin of Buruli Ulcer: Biosynthetic, Synthetic Pathways, Biomarker for Diagnosis, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sec61 blockade by this compound: A central mechanism in Buruli ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound causes destructive Sec61-dependent loss of the endothelial glycocalyx and vessel basement membrane: a new indirect mechanism driving tissue necrosis in Mycobacterium ulcerans infection [elifesciences.org]

- 4. This compound activation of Wiskott-Aldrich syndrome proteins underpins Buruli ulcer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First Cultivation and Characterization of Mycobacterium ulcerans from the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Antigen Capture Assay for the Detection of this compound, the Polyketide Toxin of Mycobacterium ulcerans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an ELISA for the quantification of this compound, the cytotoxic macrolide toxin of Mycobacterium ulcerans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Mycolactone A/B

For Researchers, Scientists, and Drug Development Professionals

Mycolactone A/B is a complex polyketide-derived macrolide and the primary virulence factor produced by Mycobacterium ulcerans, the causative agent of the necrotizing skin disease Buruli ulcer.[1][2][3][4][5] Its potent cytotoxic, immunosuppressive, and analgesic properties are central to the pathophysiology of the disease.[4][6] This guide provides a detailed examination of its intricate chemical structure and stereochemistry, crucial for understanding its biological activity and for the development of therapeutic countermeasures.

Core Chemical Structure

The gross structure of this compound A/B, first elucidated through extensive 2D NMR experiments, is composed of three distinct domains synthesized via a polyketide pathway.[7][8] These domains are a central lactone core and two dissimilar side chains.

-

12-Membered Macrolactone Core (C1–C11): This forms the central ring of the molecule and is conserved across all known this compound variants.[1][6]

-

"Northern" Side Chain (C12–C20): A C-linked acyl side chain attached at the C11 position of the lactone core.[5][6][9]

-

"Southern" Side Chain (C1'–C16'): A longer, O-linked polyunsaturated acyl side chain esterified to the C5 hydroxyl group of the core.[5][6][9] This chain is highly unsaturated and is the site of key isomeric variation.

The combination of the lactone core with both the northern and southern side chains is considered essential for the potent cytopathic activity of the toxin.[10]

Stereochemistry and Isomerism

The stereochemical complexity of this compound A/B presented a significant challenge that was ultimately resolved through a combination of NMR database analysis and total synthesis, pioneered by the Kishi group.[4][8][10]

This compound A/B naturally exists as a mixture of two geometric isomers that differ in the configuration of the double bond at the C4'–C5' position of the southern polyunsaturated side chain.[4][6]

-

This compound A: The (4'Z)-isomer.

-

This compound B: The (4'E)-isomer.

Under standard laboratory conditions, these two isomers rapidly equilibrate, forming a stable mixture with a ratio of approximately 3:2 in favor of this compound A (the Z-isomer).[1][6][8][9] The absolute and relative stereochemistry of the numerous chiral centers in the core and side chains were definitively confirmed through total synthesis.[4][7][8]

| Feature | Description | Reference |

| Core Structure | 12-membered macrolactone ring (C1-C11) | [1][6] |

| Northern Chain | C-linked acyl chain at C11 (C12-C20) | [6][9] |

| Southern Chain | O-linked polyunsaturated acyl chain at C5 (C1'-C16') | [6][9] |

| Isomerism | Geometric isomers at the C4'-C5' double bond | [4][6] |

| This compound A | (Z)-isomer at C4'-C5' | [4] |

| This compound B | (E)-isomer at C4'-C5' | [4] |

| Natural Ratio (A:B) | Approximately 3:2 | [1][8][9] |

| Key Stereocenters | C12', C13', C15' in the southern chain; C16, C17, C19 in the northern chain | [1][6] |

Methodologies for Structural Elucidation and Synthesis

The limited availability of this compound from natural sources has made total synthesis a critical tool for both structural confirmation and for generating sufficient quantities for biological investigation.[6][10]

The initial determination of the this compound A/B structure relied heavily on spectroscopic techniques.

-

Isolation: this compound A/B is isolated from M. ulcerans cultures.

-

Spectroscopic Analysis: The gross structure is elucidated using extensive 2D NMR experiments, such as COSY, HMQC, and HMBC, to establish the connectivity of the carbon skeleton.[7][8]

-

Stereochemical Assignment: The relative and absolute stereochemistry of the numerous chiral centers were established by comparing NMR data of the natural product to a database of synthesized model compounds with known stereochemistry.[1][4][8] This NMR database approach was crucial for assigning the complex stereostructure without relying solely on crystallization.[4]

The total synthesis of this compound A/B is a complex undertaking that validates the assigned structure. Several generations of synthetic strategies have been developed to improve efficiency and yield.[8][10] A generalized workflow is as follows:

-

Fragment Synthesis: The molecule is disconnected into three key fragments: the lactone core, the northern side chain, and the southern side chain. Each is synthesized independently through a multi-step process.

-

Key Coupling Reaction: A critical step is the esterification of the C5 hydroxyl group on the this compound core with the fully elaborated southern polyunsaturated fatty acid. The Yamaguchi esterification is a common method used for this transformation.[10]

-

Global Deprotection: The final step involves the removal of all protecting groups used during the synthesis to shield reactive functional groups. This step is often challenging due to the chemical sensitivity of the this compound structure.[7][10] For example, early syntheses found that acid-promoted deprotection of certain ketals was problematic, leading to low yields.[1][10]

This compound A/B Signaling Pathway

This compound exerts its profound cytotoxic and immunomodulatory effects by targeting a fundamental cellular process: protein translocation.

The primary intracellular target of this compound has been identified as the Sec61 translocon, the central channel for protein import into the endoplasmic reticulum (ER).[11][12]

-

Binding to Sec61: this compound binds to the Sec61 protein complex.[11]

-

Inhibition of Translocation: This binding event blocks the translocation of nascent secretory and transmembrane proteins into the ER lumen.[11][12]

-

Proteasomal Degradation: The stalled proteins accumulate in the cytosol and are subsequently targeted for degradation by the proteasome.[11]

-

Cellular Stress & Apoptosis: The blockade of protein secretion leads to a loss of cell adhesion and triggers proteotoxic stress responses within the cell, ultimately culminating in apoptosis (programmed cell death).[11][12] This mechanism accounts for the extensive tissue necrosis seen in Buruli ulcer.

References

- 1. pnas.org [pnas.org]

- 2. Total Syntheses of this compound A/B and its Analogues for the Exploration of the Biology of Buruli Ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The chemistry and biology of mycolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. Exploring this compound—The Unique Causative Toxin of Buruli Ulcer: Biosynthetic, Synthetic Pathways, Biomarker for Diagnosis, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Total Synthesis of Mycolactones A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploring this compound—The Unique Causative Toxin of Buruli Ulcer: Biosynthetic, Synthetic Pathways, Biomarker for Diagnosis, and Therapeutic Potential [mdpi.com]

- 11. From Bacterial Toxin to Therapeutic Agent: The Unexpected Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Mycolactone's Mechanism of Action as a Virulence Factor: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mycolactone, a polyketide-derived macrolide produced by Mycobacterium ulcerans, is the primary virulence factor responsible for the pathogenesis of Buruli ulcer, a debilitating necrotizing skin disease.[1][2] This toxin possesses a unique combination of cytotoxic, immunosuppressive, and analgesic properties.[3][4] Its multifaceted activity stems from its ability to interact with and disrupt several fundamental cellular processes. A significant breakthrough in understanding Buruli ulcer pathogenesis was the identification of the Sec61 translocon as a primary molecular target of this compound, explaining much of its observed pathology.[3][5] However, its mechanism of action is complex, involving the deregulation of actin dynamics, induction of apoptosis through mTOR pathway inhibition, and a paradoxical activation of inflammatory pathways. This document provides a comprehensive technical overview of the core mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways involved.

Core Mechanisms of this compound Virulence

This compound exerts its pathogenic effects through several distinct, yet interconnected, mechanisms. It passively diffuses across the plasma membrane of host cells to engage with its intracellular targets.[6][7] The primary mechanisms include the blockade of protein translocation at the endoplasmic reticulum, deregulation of the actin cytoskeleton, and induction of programmed cell death.

Inhibition of Protein Translocation via Sec61 Blockade

A central mechanism of this compound's action is its ability to potently inhibit the Sec61 protein-conducting channel, the main gateway for proteins entering the secretory pathway.[8][9][10]

Mechanism: this compound binds to the pore-forming α-subunit of the Sec61 complex in the endoplasmic reticulum (ER) membrane.[3][8] This binding event locks the translocon in an inactive conformation, preventing the signal peptides of nascent secretory and transmembrane proteins from engaging with the channel.[3][9] Consequently, these proteins are not translocated into the ER lumen.[2] Instead, they are synthesized in the cytosol and subsequently targeted for degradation by the ubiquitin-proteasome system.[2][8] This blockade affects a wide array of proteins, including cytokines, chemokines, immune receptors, and adhesion molecules, leading to profound physiological consequences.[2][3][11]

Downstream Consequences:

-

Immunosuppression: The Sec61 blockade is the molecular basis for this compound's potent immunosuppressive effects.[8] By preventing the secretion of cytokines (e.g., TNF, IL-2, IL-6, IL-10) and the surface expression of their receptors, this compound effectively cripples intercellular communication within the immune system.[2][4][8] This explains the characteristic lack of an acute inflammatory infiltrate at the site of infection.[12][13]

-

Cytotoxicity: Prolonged inhibition of Sec61 triggers chronic ER stress, leading to the activation of the unfolded protein response (UPR) and integrated stress response (ISR).[8][10] This stress culminates in apoptosis, often mediated by the ATF4/CHOP signaling pathway, which upregulates the pro-apoptotic protein Bim.[8][14] This cytotoxicity contributes to the extensive tissue necrosis seen in Buruli ulcer lesions.[8][15]

Table 1: Quantitative Data on this compound-Mediated Inhibition of Cytokine Production

| Cell Type | Stimulus | Cytokine Inhibited | This compound Concentration | % Inhibition / IC50 | Reference |

|---|---|---|---|---|---|

| Human Monocytes | LPS | TNF | 10 ng/mL | >90% | [4] |

| Human T Lymphocytes | PMA/Ionomycin | IL-2 | IC50 ~1 ng/mL | 50% | [4] |

| Murine Macrophages (J774) | LPS | TNF | 125 ng/mL | >95% |[16] |

Experimental Protocol: In Vitro Translation and Translocation Assay This assay assesses the ability of this compound to inhibit the translocation of a model secretory protein into ER-derived microsomes.[2][10]

-

Reaction Setup: Prepare a reaction mixture containing rabbit reticulocyte lysate (for translation), canine pancreatic rough microsomes (source of ER and Sec61), [³⁵S]-methionine (for radiolabeling), and an mRNA template encoding a secretory protein (e.g., preprolactin).

-

This compound Treatment: Add synthetic this compound (e.g., at a final concentration of 250 nM) or a vehicle control (e.g., ethanol) to the reaction mixtures.

-

Translation/Translocation Reaction: Incubate the mixtures at 30°C for 30-60 minutes to allow for protein synthesis and translocation.

-

Protease Protection: After incubation, treat half of each sample with Proteinase K. Proteins successfully translocated into the microsomes will be protected from digestion, while non-translocated proteins in the cytosol will be degraded.

-

Analysis: Analyze the reaction products by SDS-PAGE and autoradiography. Successful translocation is indicated by the presence of a protease-protected, often glycosylated (higher molecular weight) or signal-cleaved (lower molecular weight) protein band in the this compound-negative, protease-treated sample, which should be absent or significantly reduced in the this compound-positive sample.[10]

Deregulation of Actin Cytoskeleton via WASP Activation

This compound directly targets the Wiskott-Aldrich Syndrome Protein (WASP) family, which are key regulators of actin polymerization.[17][18] WASP is primarily expressed in hematopoietic cells and is crucial for processes like chemotaxis.[19][20]

Mechanism: In its inactive state, WASP exists in an autoinhibited conformation.[20] this compound binds to the WASP-homology 1 (WH1) domain, disrupting this autoinhibition and leading to the uncontrolled activation of the Arp2/3 complex.[17][18] This results in excessive and mislocalized actin nucleation and polymerization, particularly in the perinuclear region.[17][21]

Downstream Consequences:

-

Cytoskeletal Rearrangements: The aberrant actin assembly causes dramatic changes in cell morphology, leading to cell rounding and detachment from the extracellular matrix.[4]

-

Defective Cell Adhesion and Migration: The disruption of normal actin dynamics impairs the formation of proper cell junctions and focal adhesions, leading to defects in cell adhesion and directional migration.[17] This mechanism is thought to contribute significantly to the breakdown of the epidermis and the formation of skin ulcers.[18]

Experimental Protocol: In Vitro Actin Polymerization Assay This assay measures the effect of this compound on actin polymerization kinetics in the presence of WASP and the Arp2/3 complex.

-

Protein Preparation: Purify recombinant N-WASP, Arp2/3 complex, and pyrene-labeled actin monomers. Pyrene-actin fluorescence increases significantly upon incorporation into a polymer.

-

Reaction Mixture: In a fluorometer cuvette, combine N-WASP and the Arp2/3 complex in a suitable buffer.

-

This compound Addition: Add this compound or a vehicle control to the mixture and incubate briefly.

-

Initiation of Polymerization: Initiate the reaction by adding pyrene-labeled actin monomers.

-

Fluorescence Monitoring: Measure the increase in pyrene (B120774) fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

Analysis: Compare the polymerization curves. This compound-induced activation of N-WASP will result in a faster rate of actin polymerization compared to the control group without this compound.[17]

Induction of Apoptosis via mTOR Pathway Inhibition

This compound is a potent inducer of apoptosis, contributing to the extensive cell death and necrosis in Buruli ulcer lesions.[13][15] One key pathway involves the inhibition of the mechanistic Target of Rapamycin (mTOR).[22][23]

Mechanism: this compound interferes with the assembly of the mTORC2 complex.[22] This inhibition prevents the phosphorylation and subsequent activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[8][22] Inactivated Akt can no longer phosphorylate and inhibit the transcription factor FoxO3.[22][24] Dephosphorylated, active FoxO3 translocates to the nucleus and upregulates the transcription of the pro-apoptotic gene BCL2L11, which encodes the protein Bim.[8][22] Increased levels of Bim drive the cell into apoptosis.[25]

Downstream Consequences:

-

Cell Cycle Arrest: this compound-treated cells often arrest in the G0/G1 phase of the cell cycle prior to apoptosis.[4][15]

-

Bim-Dependent Apoptosis: The upregulation of Bim is a critical step in this compound-induced cytotoxicity. Studies have shown that Bim-deficient mice infected with M. ulcerans do not develop necrotic lesions and can control the infection, highlighting the importance of this pathway in pathogenesis.[8][22]

Table 2: Quantitative Data on this compound-Induced Cytotoxicity

| Cell Type | This compound Concentration | Time of Exposure | % Cell Death / Effect | Reference |

|---|---|---|---|---|

| L929 Fibroblasts | 3 ng/mL - 3 µg/mL | 3 days | Significant cell death | [15] |

| L929 Fibroblasts | 5 µg/mL | 48 hours | >80% cytotoxicity | [16] |

| J774 Macrophages | 3 ng/mL - 3 µg/mL | 3-5 days | Apoptosis induction |[15] |

Experimental Protocol: Western Blot Analysis of mTOR Pathway Proteins This method is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.[22][25]

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., L929 fibroblasts or THP-1 macrophages) and treat with various concentrations of this compound (e.g., 1-100 ng/mL) for a defined period (e.g., 24 hours). Include an untreated or vehicle-treated control.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473, an mTORC2 site), total Akt, phosphorylated FoxO3, total FoxO3, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels. A decrease in the ratio of p-Akt/total Akt in this compound-treated cells would indicate mTORC2 pathway inhibition.[25]

Pro-inflammatory Effects via Inflammasome Activation

Paradoxically, while being a potent immunosuppressor, this compound can also exhibit pro-inflammatory activity by promoting the secretion of Interleukin-1β (IL-1β), a key inflammatory cytokine.[1][3]

Mechanism: The secretion of mature IL-1β requires two signals.[1]

-

Signal 1 (Priming): Provided by a pathogen-associated molecular pattern (PAMP) like LPS, which binds to a Toll-like receptor (e.g., TLR4), leading to the transcriptional upregulation of pro-IL-1β and components of the inflammasome via NF-κB.

-

Signal 2 (Activation): this compound can provide this second signal. It is thought to disturb the cell membrane, leading to potassium (K+) efflux and the production of reactive oxygen species (ROS).[1] These events trigger the assembly and activation of the NLRP3 and NLRP1 inflammasomes, which in turn activate Caspase-1.[1] Activated Caspase-1 cleaves pro-IL-1β into its mature, secretable form.

Downstream Consequences:

-

Localized Inflammation: While this compound's Sec61 blockade prevents the secretion of most cytokines, IL-1β is secreted via an unconventional, Sec61-independent pathway.[3] This this compound-induced IL-1β production can contribute to a localized inflammatory response and tissue damage at the site of infection, despite the overall immunosuppressive environment.[1]

Experimental Protocol: Macrophage Stimulation and IL-1β ELISA This protocol measures the ability of this compound to induce IL-1β secretion from primed macrophages.[1]

-

Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (hMDMs) in a multi-well plate and allow them to adhere.

-

Priming (Signal 1): Stimulate the macrophages with LPS (e.g., 50 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β.

-

This compound Treatment (Signal 2): After priming, wash the cells and add fresh media containing a low, non-cytotoxic dose of this compound (e.g., 3 ng/mL).[1] Include positive controls (e.g., ATP or nigericin) and negative controls (LPS alone, this compound alone).

-

Incubation: Incubate the cells for an additional 6-24 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatants.

-

ELISA: Quantify the concentration of mature IL-1β in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Analysis: Compare the levels of IL-1β secreted under different conditions. A significant increase in IL-1β in the LPS + this compound group compared to the LPS-only or this compound-only groups demonstrates this compound's role as a second signal for inflammasome activation.[1]

Conclusion and Therapeutic Implications

The virulence of this compound is a result of its sophisticated and multifaceted attack on host cellular functions. Its primary role as a Sec61 inhibitor provides a unifying explanation for its profound immunosuppressive and cytotoxic effects, which are central to the pathology of Buruli ulcer.[2][8] Concurrently, its ability to deregulate the actin cytoskeleton via WASP and induce apoptosis through mTOR inhibition contributes to tissue destruction and ulcer formation.[17][22] The paradoxical pro-inflammatory potential via inflammasome activation adds another layer of complexity to its pathogenic profile.[1]

A deep understanding of these mechanisms is critical for the development of novel therapeutic strategies.

-

Sec61 Inhibitors: this compound itself is the most potent known inhibitor of Sec61, and its study provides a powerful tool for understanding the roles of the secretory pathway in health and disease, including cancer and viral infections.[8][26]

-

WASP Inhibitors: The discovery that this compound targets WASP suggests that inhibitors of this interaction, such as wiskostatin, could potentially be used to mitigate the toxin-induced epidermal degradation.[17][18]

-

Host-Directed Therapies: Targeting the host pathways exploited by this compound, such as the ER stress response or apoptosis, may offer new avenues for limiting the tissue damage associated with Buruli ulcer. For example, supplementation with the antioxidant glutathione (B108866) has been shown to protect cells from this compound-induced death.[14]

References

- 1. This compound toxin induces an inflammatory response by targeting the IL-1β pathway: Mechanistic insight into Buruli ulcer pathophysiology | PLOS Pathogens [journals.plos.org]

- 2. The pathogenic mechanism of the Mycobacterium ulcerans virulence factor, this compound, depends on blockade of protein translocation into the ER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mycolactones: immunosuppressive and cytotoxic polyketides produced by aquatic mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Molecular Mechanisms Underpinning the Circulation and Cellular Uptake of Mycobacterium ulcerans Toxin this compound [frontiersin.org]

- 8. This compound: More than Just a Cytotoxin - Buruli Ulcer - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Recent advances: role of this compound in the pathogenesis and monitoring of Mycobacterium ulcerans infection/Buruli ulcer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunity against Mycobacterium ulcerans : The subversive role of this compound: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 13. A Mycobacterium ulcerans toxin, this compound, causes apoptosis in guinea pig ulcers and tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound induces cell death by SETD1B-dependent degradation of glutathione. - Research - Institut Pasteur [research.pasteur.fr]

- 15. A Mycobacterium ulcerans Toxin, this compound, Causes Apoptosis in Guinea Pig Ulcers and Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of this compound A/B in Mycobacterium ulcerans–Infected Human Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound activation of Wiskott-Aldrich syndrome proteins underpins Buruli ulcer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. JCI - this compound activation of Wiskott-Aldrich syndrome proteins underpins Buruli ulcer formation [jci.org]

- 19. stemcell.com [stemcell.com]

- 20. Wiskott–Aldrich syndrome protein - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. The Macrolide Toxin this compound Promotes Bim-Dependent Apoptosis in Buruli Ulcer through Inhibition of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. Induced Synthesis of this compound Restores the Pathogenesis of Mycobacterium ulcerans In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Induced Synthesis of this compound Restores the Pathogenesis of Mycobacterium ulcerans In Vitro and In Vivo [frontiersin.org]

- 26. From Bacterial Toxin to Therapeutic Agent: The Unexpected Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Mycolactone's role in the pathogenesis of Buruli ulcer

An In-depth Technical Guide on the Core Role of Mycolactone in the Pathogenesis of Buruli Ulcer

Abstract

Buruli ulcer (BU) is a debilitating, necrotizing skin disease caused by Mycobacterium ulcerans. The vast majority of the disease's pathology is attributable to a single virulence factor: this compound.[1][2] This polyketide-derived macrolide possesses a unique combination of cytotoxic, immunosuppressive, and analgesic properties that orchestrate the disease's progression.[3][4] This technical guide provides a detailed examination of the molecular mechanisms underpinning this compound's function, focusing on its primary cellular targets and the downstream consequences for the host. We will dissect the signaling pathways involved, present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams to elucidate the complex interactions between the toxin and host cellular machinery. This document is intended for researchers, scientists, and drug development professionals engaged in the study of infectious diseases and molecular pathology.

This compound: Structure and Bioactivity

This compound is a family of closely related macrolides synthesized by giant polyketide synthases encoded on the pMUM001 megaplasmid of M. ulcerans.[4] The canonical structure, this compound A/B, consists of a 12-membered lactone core, a C5-O-linked polyunsaturated acyl side chain (the "southern" chain), and a C-linked upper side chain (the "northern" chain).[2][5] This lipid-like nature allows this compound to passively diffuse across host cell membranes to engage with its cytosolic targets.[6] The intact structure, particularly the southern polyketide side chain, is essential for its potent cytopathic activity.[2]

Core Pathogenic Mechanisms of this compound

This compound exerts its pleiotropic effects by engaging with at least two primary host cell targets, leading to profound cellular dysfunction, immunosuppression, and tissue destruction.

Primary Target: The Sec61 Translocon and Inhibition of Protein Secretion

The most significant breakthrough in understanding BU pathogenesis was the identification of the Sec61 protein translocon as the primary cellular target of this compound.[5][7][8][9][10] Sec61 is the central channel in the endoplasmic reticulum (ER) membrane responsible for the co-translational translocation of most newly synthesized secretory and transmembrane proteins.[1][11][12]

This compound directly binds to the α-subunit of Sec61, locking the translocon in an inactive state where the central pore is blocked, preventing nascent proteins from entering the ER lumen.[9][10][13] This blockade has two major consequences:

-

Immunosuppression: The production of a vast array of proteins essential for immune function is halted post-transcriptionally.[5][14][15] This includes cytokines, chemokines, MHC class I and II molecules, T-cell receptors, and co-stimulatory molecules.[5][7] By preventing the secretion of signaling molecules and the surface expression of receptors, this compound effectively severs communication between immune cells, leading to the profound lack of inflammation characteristic of early BU lesions.[1][2][16] This blockade affects virtually all immune cells, including monocytes, macrophages, dendritic cells (DCs), and T cells.[3][4][5]

-

Cytotoxicity via ER Stress: The sustained inhibition of protein translocation leads to an accumulation of mislocalized proteins in the cytosol, triggering proteotoxic stress.[7][11][17] This activates the integrated stress response (ISR) and the unfolded protein response (UPR).[12][17] Ultimately, unresolved ER stress leads to apoptotic cell death.[1][18][19][20] This apoptosis is mediated by several pathways, including the upregulation of the pro-apoptotic protein Bim and a novel pathway involving the histone methyltransferase SETD1B, which promotes the expression of the glutathione-degrading enzyme CHAC1, leading to cell death via oxidative stress.[5][18][21][22] This cytotoxic effect, particularly on endothelial cells, adipocytes, and other subcutaneous tissue cells, is the direct cause of the extensive coagulative necrosis seen in BU.[17]

Secondary Target: Wiskott-Aldrich Syndrome Protein (WASP)

In addition to its effects on protein secretion, this compound has been shown to hijack the Wiskott-Aldrich syndrome protein (WASP) and the related, ubiquitously expressed N-WASP.[5][23][24] These proteins are key regulators of actin cytoskeleton dynamics.

This compound binds to and disrupts the autoinhibition of WASP/N-WASP, leading to uncontrolled activation of the Arp2/3 complex and subsequent rampant actin polymerization.[5][23][25] This has several cytopathic consequences:

-

Cytoskeletal Rearrangement: Cells exhibit dramatic changes in morphology, rounding up and detaching from the extracellular matrix.[10][18]

-

Defective Cell Adhesion and Migration: The uncontrolled actin assembly impairs the formation of proper cell junctions and focal adhesions, hindering cell migration and tissue integrity.[23]

-

Anoikis: The loss of adhesion can trigger a form of programmed cell death known as anoikis, contributing to tissue damage.[2][26]

While the immunosuppressive effects of this compound are primarily attributed to Sec61 inhibition, the activation of WASP/N-WASP is a significant contributor to the direct cytotoxicity and physical tissue breakdown that forms the ulcerative lesion.[5][23]

Quantitative Data Summary

The biological effects of this compound are highly dependent on concentration and duration of exposure. The following tables summarize quantitative data from key studies.

Table 1: In Vitro Concentrations and Cellular Effects

| Cell Type | This compound Concentration | Observed Effect | Time Frame | Reference |

|---|---|---|---|---|

| Human Monocytes | 1-100 ng/mL | Dose-dependent inhibition of TNF, IL-6, IL-8, IL-10 production | - | [14][15] |

| Murine Macrophages (LPS-stimulated) | 3 ng/mL | Increased IL-1β production | - | [1] |

| Murine Macrophages (LPS-stimulated) | 30 ng/mL | Full inhibition of IL-6/TNFα, significant cytotoxicity | - | [1] |

| L929 Fibroblasts, J774 Macrophages | 60 ng/mL - 6 µg/mL | Induction of apoptosis | 3-5 days | [19] |

| Human Endothelial Cells (HDMECs) | 10 ng/mL | Changes in morphology, adhesion, and permeability | - |[12] |

Table 2: In Vivo Doses and Pathological Outcomes

| Animal Model | This compound Dose & Route | Observed Pathological Outcome | Time Frame | Reference |

|---|---|---|---|---|

| Guinea Pig | Intradermal injection | Lesion histologically similar to BU with subcutaneous fat necrosis | - | [2] |

| Mouse | 5 µg in footpad | Induced local hypoesthesia (numbness) | 2 hours - 2 days | [5] |

| Mouse | 2 µg intraperitoneally | Limited development of distantly generated inflammatory pain | - | [5] |

| Rat | Intrathecal injection | Decreased inflammatory cytokine production in the spinal cord | - |[5] |

Key Experimental Protocols

The study of this compound relies on a range of specialized molecular and cellular biology techniques.

This compound Isolation and Quantification

-

Source: this compound is typically isolated from lipid extracts of large-scale cultures of M. ulcerans (e.g., strain 1615).[5]

-

Extraction: Bacterial pellets are subjected to multiple rounds of extraction with organic solvents like chloroform/methanol followed by ethyl acetate.

-

Purification: The crude lipid extract is purified using silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound A/B.

-

Quantification: Purified this compound is quantified by mass spectrometry (LC-MS/MS) or UV spectrophotometry.[27]

In Vitro Cell Culture and Treatment

-

Cell Lines: A variety of mammalian cell lines are used to study this compound's effects, including murine L929 fibroblasts, J774 macrophages, primary human monocytes, and human dermal microvascular endothelial cells (HDMECs).[12][14][19]

-

Culture Conditions: Cells are maintained in standard culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Treatment Protocol: Purified this compound, typically dissolved in a vehicle like DMSO, is added to the cell culture medium at specified final concentrations (e.g., 1-100 ng/mL). Control cells are treated with an equivalent volume of the vehicle alone. Cells are then incubated for various time points (hours to days) before analysis.[1][15]

Cytokine Production Assays

-

Stimulation: To measure the immunosuppressive effect, immune cells (e.g., primary human monocytes) are often pre-treated with this compound for a short period (e.g., 1 hour) before being stimulated with a Toll-like receptor (TLR) ligand such as lipopolysaccharide (LPS).[5][14]

-

Measurement: After a suitable incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.

-

Analysis: The concentration of secreted cytokines (e.g., TNF, IL-6, IL-10) in the supernatant is quantified using enzyme-linked immunosorbent assays (ELISA).[14]

Apoptosis and Cytotoxicity Assays

-

Methodology: Apoptosis is a key outcome of this compound exposure. It can be measured using several methods:

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, in fixed cells or tissue sections.[1]

-

Caspase Activity Assays: this compound-induced apoptosis is caspase-dependent.[19][28] Assays can measure the activity of key executioner caspases like caspase-3. The use of pan-caspase inhibitors like Z-VAD-FMK can confirm the role of caspases.[18]

-

Cytotoxicity Assays: General cell viability can be assessed using assays that measure membrane integrity (e.g., LDH release) or metabolic activity (e.g., MTT or bioluminescent ATP assays).[1]

-

In Vivo Animal Models

-

Mouse Model: The most common model involves injecting M. ulcerans or purified this compound into the footpad of a mouse.[29][30][31] This allows for the study of lesion development, bacterial burden, and local immune responses over several weeks.[2]

-

Guinea Pig Model: Intradermal injection of purified this compound into guinea pig skin effectively reproduces the characteristic histopathology of BU, including extensive necrosis of subcutaneous fat, making it a valuable model for studying tissue destruction.[2][19]

-

Pig Model: The pig model is gaining traction as it more accurately mimics the early stages of human skin infection.[29][31]

Conclusion and Future Directions

This compound is the central driver of Buruli ulcer pathogenesis, wielding a sophisticated dual strategy of profound, targeted immunosuppression and broad cytotoxicity. Its ability to disable the host's protein secretion machinery via Sec61 inhibition is a uniquely effective mechanism for evading immune detection while simultaneously triggering the cell death pathways that lead to extensive tissue necrosis. The additional targeting of cytoskeletal regulators like WASP further contributes to the physical destruction of host tissue.

This detailed molecular understanding opens new avenues for therapeutic intervention. Rather than focusing solely on antibacterial agents, future strategies could include the development of drugs that directly counteract this compound's activity. Potential approaches include:

-

Sec61-Protecting Agents: Small molecules that prevent this compound from binding to Sec61 could restore immune function and prevent cell death.

-

WASP/N-WASP Inhibitors: As demonstrated experimentally, inhibitors like wiskostatin (B150537) can prevent this compound-induced epidermal degradation, suggesting a role in limiting tissue damage.[23][24]

-

Anti-Apoptotic or Antioxidant Therapies: Targeting the downstream effects of Sec61 blockade, such as by supplementing with glutathione (B108866), may mitigate the cytotoxic effects of the toxin.[21][22]

Further research into the precise structural interactions between this compound and its targets will be critical for the rational design of such novel therapeutics, offering hope for improved outcomes for patients suffering from this devastating neglected tropical disease.

References

- 1. This compound toxin induces an inflammatory response by targeting the IL-1β pathway: Mechanistic insight into Buruli ulcer pathophysiology | PLOS Pathogens [journals.plos.org]

- 2. Recent advances: role of this compound in the pathogenesis and monitoring of Mycobacterium ulcerans infection/Buruli ulcer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring this compound—The Unique Causative Toxin of Buruli Ulcer: Biosynthetic, Synthetic Pathways, Biomarker for Diagnosis, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound: More than Just a Cytotoxin - Buruli Ulcer - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immunity against Mycobacterium ulcerans: The subversive role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caroline Demangel - Laure Guenin-Mace - Immunity against Mycobacterium ulcerans : the subversive role of this compound - Research - Institut Pasteur [research.pasteur.fr]

- 9. This compound subverts immunity by selectively blocking the Sec61 translocon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound causes destructive Sec61-dependent loss of the endothelial glycocalyx and vessel basement membrane: a new indirect mechanism driving tissue necrosis in Mycobacterium ulcerans infection [elifesciences.org]

- 13. journals.biologists.com [journals.biologists.com]

- 14. This compound inhibits monocyte cytokine production by a posttranscriptional mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. The Immunology of Buruli Ulcer - Buruli Ulcer - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. The Mycobacterium ulcerans toxin this compound causes destructive Sec61-dependent loss of the endothelial glycocalyx and vessel basement membrane to drive skin necrosis | eLife [elifesciences.org]

- 18. Frontiers | Induced Synthesis of this compound Restores the Pathogenesis of Mycobacterium ulcerans In Vitro and In Vivo [frontiersin.org]

- 19. journals.asm.org [journals.asm.org]

- 20. Caroline Demangel - Laure Guenin-Mace - BURULI Path: the subversive role of this compound - Research - Institut Pasteur [research.pasteur.fr]

- 21. This compound induces cell death by SETD1B-dependent degradation of glutathione | PLOS Neglected Tropical Diseases [journals.plos.org]

- 22. This compound induces cell death by SETD1B-dependent degradation of glutathione. - Research - Institut Pasteur [research.pasteur.fr]

- 23. This compound activation of Wiskott-Aldrich syndrome proteins underpins Buruli ulcer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound activation of Wiskott-Aldrich syndrome proteins underpins Buruli ulcer formation - Research - Institut Pasteur [research.pasteur.fr]

- 25. researchgate.net [researchgate.net]

- 26. ovid.com [ovid.com]

- 27. Immunity against Mycobacterium ulcerans : The subversive role of this compound: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 28. journals.asm.org [journals.asm.org]

- 29. Buruli Ulcer in Animals and Experimental Infection Models - Buruli Ulcer - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Buruli Ulcer in Animals and Experimental Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Sabotage of a Bacterial Toxin: An In-depth Guide to the Targets of Mycolactone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycolactone, a complex polyketide-derived macrolide, is the primary virulence factor of Mycobacterium ulcerans, the causative agent of the neglected tropical disease, Buruli ulcer. This devastating disease is characterized by extensive, painless necrotic skin lesions and profound localized immunosuppression. These pathological hallmarks are not caused by the bacterium itself, but by the systemic diffusion of this compound from the infection site. Over the past two decades, intensive research has unveiled a fascinating mechanism of molecular sabotage, revealing that this compound exerts its pleiotropic effects by engaging multiple key host cell proteins.

This technical guide provides a comprehensive overview of the known molecular targets of this compound, with a principal focus on its interaction with the Sec61 translocon. We will delve into the biochemical consequences of these interactions, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to offer a complete picture of this compound's mechanism of action.

The Core Target: Sec61 Translocon Blockade

The most significant breakthrough in understanding this compound's cytotoxicity and immunomodulatory effects was the identification of the Sec61 protein translocon as its primary molecular target. The Sec61 complex is the central component of the machinery that facilitates the co-translational translocation of most nascent secretory and transmembrane proteins into the endoplasmic reticulum (ER).

Mechanism of Inhibition

This compound directly binds to the α-subunit of the Sec61 translocon (Sec61α). This binding event locks the translocon in an inactive conformation. Specifically, this compound prevents the signal peptide of a nascent polypeptide chain from engaging its binding site at the lateral gate of the translocon. While the lateral gate remains open, the central pore is blocked, effectively halting the entry of proteins into the ER. This potent inhibitory action makes this compound one of the most powerful Sec61 inhibitors discovered to date.

The inhibition is highly selective for certain protein classes. The biogenesis of secretory proteins, Type I, and Type II transmembrane proteins is efficiently blocked by this compound. In contrast, Type III and tail-anchored proteins, which utilize alternative translocation pathways, are resistant to its effects. Most multi-pass transmembrane proteins also appear largely unaffected.

Caption: this compound inhibits the Sec61 translocon, blocking protein entry into the ER.

Downstream Consequences of Sec61 Blockade

The inhibition of protein translocation by this compound has profound and cascading effects on cellular function, directly explaining the major symptoms of Buruli ulcer.

-

Immunosuppression: The production of a vast array of secreted and transmembrane proteins essential for immune function is halted. This includes cytokines, chemokines, and their receptors (e.g., TNF, IL-6, IFN-γ receptor). The inability of immune cells to produce these signaling molecules or respond to them effectively paralyzes the local immune response, creating an immunologically privileged site for bacterial proliferation.

-

Cytotoxicity and Necrosis: Prolonged blockade of the Sec61 translocon leads to an accumulation of mislocalized proteins in the cytosol, which are targeted for degradation by the proteasome. This disruption of protein homeostasis induces significant cellular stress, particularly ER stress, and activates the Unfolded Protein Response (UPR). Chronic ER stress ultimately triggers apoptosis (programmed cell death) through various signaling pathways, including the ATF4/CHOP/Bim axis. This widespread cell death is the direct cause of the necrotic lesions.

-

Loss of Cell Adhesion: The production of transmembrane adhesion proteins and components of the extracellular matrix is impaired, leading to the detachment of cells from their substrate and each other. This process, known as anoikis (a form of apoptosis triggered by loss of adhesion), contributes to tissue destruction and ulcer formation.

Additional Molecular Targets

While Sec61 is the principal target, this compound has been shown to interact with other host proteins, contributing to the unique pathology of Buruli ulcer.

Wiskott-Aldrich Syndrome Protein (WASP) Family

This compound directly binds to and activates members of the WASP family (WASP and N-WASP), which are key regulators of actin cytoskeleton dynamics.

-

Mechanism: this compound mimics the action of the endogenous activator Cdc42, disrupting the autoinhibited conformation of WASP/N-WASP. This leads to uncontrolled activation of the Arp2/3 complex and subsequent rampant actin polymerization in the cytoplasm.

-

Consequences: This aberrant actin polymerization causes dramatic cytoskeletal rearrangements, leading to cell rounding and loss of adhesion. This effect is a major contributor to the cytopathic effects observed in vitro and the breakdown of tissue integrity in vivo.

Caption: this compound activates WASP/N-WASP, causing uncontrolled actin polymerization.

Type 2 Angiotensin II Receptor (AT2R)

A fascinating and clinically relevant feature of Buruli ulcer is its painless nature. This has been attributed to this compound's interaction with the Type 2 Angiotensin II Receptor (AT2R) on neurons.

-

Mechanism: this compound activates AT2R, initiating a signaling cascade that involves phospholipase A2 and cyclooxygenase-1. This leads to the production of prostaglandin (B15479496) E2 (PGE2), which in turn activates potassium channels.

-

Consequences: The activation of potassium channels causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This effectively blocks the transmission of pain signals from the lesion site to the central nervous system, resulting in analgesia.

Caption: this compound activates AT2R, leading to neuronal hyperpolarization and analgesia.

mTOR Signaling Pathway

This compound also intersects with the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, metabolism, and survival. This interaction provides another route to apoptosis.

-

Mechanism: this compound inhibits the mTOR pathway, specifically interfering with the assembly of the mTORC1 and mTORC2 complexes. The inhibition of mTORC2 leads to the inactivation of its downstream target, the kinase Akt.

-

Consequences: Inactive Akt is unable to phosphorylate and inhibit the transcription factor FoxO3. Active FoxO3 then translocates to the nucleus and upregulates the expression of the pro-apoptotic protein Bim. This mTOR-Akt-FoxO3-Bim axis represents a Sec61-independent pathway through which this compound can induce cell death.

Caption: this compound inhibits mTORC2, leading to Bim-dependent apoptosis.

Quantitative Data on this compound Activity

The potency of this compound and its analogues has been quantified in various cellular assays. The following tables summarize key data points, illustrating the concentration-dependent effects of the toxin.

Table 1: Cytotoxicity of this compound and Its Analogues

| Compound | Cell Line | Assay | Endpoint | Value | Citation(s) |

| This compound A/B | L929 (mouse fibroblast) | Alamar Blue | IC50 (48h) | ~12 nM | |

| This compound A/B | L929 (mouse fibroblast) | Cytopathic Effect | Min. Conc. (24h) | 0.025 ng/mL | |

| This compound A/B | J774 (mouse macrophage) | Apoptosis (Annexin V) | - | Induces apoptosis | |

| This compound A/B | Primary Human Keratinocytes | Cytopathic Effect | Min. Conc. (24h) | >30 ng/mL | |

| This compound A/B | Murine Neurons | AT2R Binding Inhibition | IC50 | 3 µg/mL |

Note: Concentrations are often reported in ng/mL or µg/mL. For reference, the molecular weight of this compound A/B is ~742.9 g/mol . 10 ng/mL is approximately 13.4 nM.

Table 2: this compound Concentrations and Immunomodulatory Effects

| Cell Type | Effect Measured | This compound Conc. | Outcome | Citation(s) |

| Monocytes/Macrophages | Cytokine/Chemokine Production | 50-125 ng/mL | Inhibition | |

| Primary Human T-cells | Cytokine/Chemokine Production | - | Profound Inhibition | |

| Dendritic Cells | Maturation/Migration | Non-cytotoxic conc. | Inhibition |

Key Experimental Protocols

The elucidation of this compound's mechanisms of action has relied on a variety of sophisticated experimental techniques. Below are outlines of the core methodologies.

This compound Extraction and Purification

-

Source: this compound is typically extracted from large-scale cultures of M. ulcerans (e.g., strain S1013) grown on solid agar (B569324) (e.g., Middlebrook 7H9) for several weeks.

-

Extraction: Bacterial colonies are harvested and submerged in an organic solvent like absolute ethanol (B145695) or a chloroform:methanol mixture to extract lipids.

-

Purification: The crude lipid extract is subjected to chromatographic techniques. A common method is thin-layer chromatography (TLC), where this compound A/B can be identified by its characteristic retention factor (RF) of approximately 0.23. Further purification is achieved using high-performance liquid chromatography (HPLC).

-

Verification: The identity and purity of this compound are confirmed by mass spectrometry (MS), which should show a characteristic sodium adduct [M+Na]+ at an m/z of ~765.5.

Cell Viability and Cytotoxicity Assays

-

Cell Culture: A sensitive cell line, typically the L929 mouse fibroblast line, is cultured in standard conditions.

-

Treatment: Cells are treated with serial dilutions of purified this compound or a vehicle control (e.g., DMSO).

-

Endpoint Measurement (48-72h):

-

Metabolic Activity (IC50): Assays like Alamar Blue or MTT are used. A reagent is added that is converted into a fluorescent or colored product by metabolically active cells. The signal is read on a plate reader, and the IC50 (concentration inhibiting 50% of metabolic activity) is calculated.

-

Apoptosis (Flow Cytometry): Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells) and a viability dye like Propidium Iodide (PI, which enters dead cells). The percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells is quantified by flow cytometry.

-

Cytopathic Effect (Microscopy): Cell rounding and detachment are visually assessed and scored using phase-contrast microscopy.

-

In Vitro Protein Translocation Assay

-

System Components: This cell-free assay uses rabbit reticulocyte lysate for in vitro translation, canine pancreatic rough microsomes (as a source of ER and Sec61), and a plasmid DNA or mRNA template encoding a secretory protein (e.g., pre-prolactin).

-

Procedure:

-

The components are mixed for translation in the presence of 35S-methionine to radiolabel the nascent protein.

-

This compound or a vehicle control is added to the reaction.

-

After incubation, successful translocation is assessed by treating the sample with a protease (e.g., proteinase K). Proteins that have successfully entered the microsomes are protected from digestion.

-

The reaction products are analyzed by SDS-PAGE and autoradiography. A protected band indicates successful translocation, and its absence or reduction in the this compound-treated sample demonstrates inhibition.

-

The Structural Tapestry of Mycolactones: A Guide to Natural Congeners and Their Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Mycolactone, the lipid-like exotoxin produced by Mycobacterium ulcerans, is the primary virulence factor responsible for the devastating skin disease, Buruli ulcer. This complex macrolide exhibits a fascinating structural diversity among its natural congeners, which in turn dictates a spectrum of biological activities. This technical guide provides an in-depth exploration of the structural variations of natural mycolactones, presents quantitative data on their biological effects, details key experimental methodologies, and visualizes the intricate signaling pathways they modulate.

Core Structure and Congener Diversity

All natural mycolactones share a common architecture: a 12-membered macrolactone core and a C-linked upper side chain. The remarkable structural diversity arises from modifications to the O-linked southern polyunsaturated acyl side chain.[1][2] These variations include the length of the fatty acid backbone, the degree of unsaturation, the number and stereochemistry of hydroxyl groups, and the oxidation state of alcohols.[1][2] This structural plasticity has given rise to a family of this compound congeners, each with a distinct geographical and species-specific origin.

At least five distinct, naturally occurring this compound structural variants have been described:

-

This compound A/B: Produced by M. ulcerans strains from Africa, Malaysia, and Japan. It exists as a mixture of two geometric isomers (cis/trans) at the C4'-C5' double bond of the southern chain.[3][4]

-

This compound C: Found in M. ulcerans strains from Australia.[4]

-

This compound D: Associated with M. ulcerans strains from China.[4]

-

This compound E: Produced by Mycobacterium liflandii, a pathogen affecting amphibians in Sub-Saharan Africa.[4]

-

This compound F: Isolated from the fish pathogen Mycobacterium pseudoshottsii and certain strains of M. marinum found worldwide.[4]

Quantitative Biological Activity of this compound Congeners

The structural variations among this compound congeners directly impact their biological potency, particularly their cytotoxic and immunosuppressive effects. This compound A/B is generally considered the most potent of the natural variants.[5][6]

Cytotoxicity

The cytotoxic activity of this compound is a critical factor in the tissue necrosis observed in Buruli ulcer. The following table summarizes the available quantitative data on the cytotoxicity of various natural this compound congeners against the L929 murine fibroblast cell line.

| This compound Congener | LC50 (nM) | Reference Cell Line | Key Structural Difference from this compound A/B |

| This compound A/B | 12 | L929 | - |

| This compound C | 186 | L929 | Lacks the C12' hydroxyl group on the southern chain. |

| This compound F | 29 | L929 | Shorter southern side chain with only two hydroxyl groups. |

Table 1: Cytotoxicity of Natural this compound Congeners.[1][3]

Immunosuppressive Activity

This compound potently suppresses the immune system, contributing to the characteristic lack of inflammation in Buruli ulcer lesions. While comprehensive IC50 values for immunosuppression are less readily available in a comparative format, studies have demonstrated the relative potency of different congeners. This compound A/B is the most potent inhibitor of IL-2 production by human lymphocytes, with mycolactones C, E, and F exhibiting lower inhibitory effects.[7] The presence of a hydroxyl group at the C-12' position on the southern chain appears to be critical for the potent immunosuppressive activity of this compound A/B.[7]

Key Experimental Protocols

This section outlines the fundamental methodologies employed in the study of mycolactones.

Isolation and Purification of Mycolactones

Objective: To extract and purify mycolactones from M. ulcerans cultures.

Methodology:

-

Cultivation: M. ulcerans is cultured on appropriate media, such as Middlebrook 7H9 broth supplemented with OADC and egg yolk, to promote this compound production.[8]

-

Extraction: The bacterial pellet and/or culture supernatant are subjected to lipid extraction, typically using a chloroform:methanol:water mixture (Folch extraction).[9][10]

-

Initial Purification (Thin-Layer Chromatography - TLC): The crude lipid extract is separated by TLC on silica (B1680970) gel plates using a solvent system such as chloroform:methanol:water (90:10:1). This compound typically has a retention factor (Rf) of approximately 0.23 and can be visualized as a light-yellow band.[9][11]

-

Final Purification (High-Performance Liquid Chromatography - HPLC): The this compound-containing band from the TLC plate is scraped and further purified by reversed-phase HPLC to separate the different congeners and isomers.[10][12]

Structural Characterization

Objective: To determine the chemical structure of purified mycolactones.

Methodology:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the this compound congener. For example, this compound A/B typically shows a sodium adduct at m/z 765.5.[11][13] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and identify characteristic fragments, such as the core lactone ring (m/z 429.4 for this compound A/B) and the polyketide side chain (m/z 359.2 for this compound A/B).[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed chemical structure, including the stereochemistry of the molecule.[11]

Cytotoxicity Assays

Objective: To quantify the cytotoxic effects of this compound congeners on cultured cells.

Methodology:

-

Cell Culture: A suitable cell line, such as the L929 murine fibroblast cell line, is cultured in appropriate media.

-

Treatment: Cells are treated with a range of concentrations of the purified this compound congener for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically.[5]

-

AlamarBlue Assay: This is another metabolic indicator that uses a redox indicator to measure cell viability.[1][14]

-

-

Data Analysis: The concentration of this compound that causes a 50% reduction in cell viability (LC50 or IC50) is calculated by plotting the percentage of viable cells against the logarithm of the this compound concentration.[1][14]

This compound-Modulated Signaling Pathways

This compound exerts its pleiotropic effects by hijacking several key cellular signaling pathways.

Inhibition of the Sec61 Translocon

The primary mechanism underlying the cytotoxic and immunosuppressive effects of this compound is the inhibition of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER) membrane.[15][16] this compound binds to the Sec61α subunit, blocking the translocation of newly synthesized secretory and transmembrane proteins into the ER.[17][18] This leads to a global shutdown of the production of a vast array of proteins, including cytokines, chemokines, and cell surface receptors, ultimately triggering an integrated stress response and apoptosis.[16][19]

Caption: this compound blocks protein translocation by inhibiting the Sec61 translocon in the ER.

Modulation of the mTOR Signaling Pathway

This compound has been shown to inhibit the mechanistic Target of Rapamycin (mTOR) signaling pathway.[15][20] Specifically, it can lead to the dephosphorylation and inactivation of the kinase Akt, a key downstream effector of mTORC2.[15][20] This inactivation results in the activation of the transcription factor FoxO3, which in turn upregulates the pro-apoptotic protein Bim, leading to apoptosis.[15][20]

Caption: this compound inhibits the mTORC2-Akt pathway, leading to apoptosis.

Stimulation of the Angiotensin II Type 2 Receptor (AT2R)

This compound has been identified as an agonist of the Angiotensin II Type 2 Receptor (AT2R).[6][20] This interaction is believed to be responsible for the analgesic properties of this compound, contributing to the painlessness of Buruli ulcer lesions. Activation of AT2R by this compound in neurons triggers a signaling cascade that leads to the opening of potassium channels, resulting in neuronal hyperpolarization and a reduced ability to transmit pain signals.[20]

Caption: this compound activates AT2R in neurons, causing hyperpolarization and analgesia.

Conclusion

The structural diversity of natural this compound congeners provides a rich landscape for understanding the structure-activity relationships of this potent bacterial toxin. The variations in the southern acyl side chain profoundly influence the cytotoxic and immunosuppressive activities of these molecules. A thorough understanding of their diverse structures, coupled with detailed knowledge of their mechanisms of action, is crucial for the development of novel diagnostics, therapeutics, and vaccines to combat Buruli ulcer. Furthermore, the unique ability of this compound to modulate fundamental cellular processes, such as protein translocation, presents opportunities for its development as a powerful tool in cell biology research and potentially as a scaffold for the design of novel therapeutic agents for other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound A vs. B: Does localization or association explain isomer-specific toxicity? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. journals.plos.org [journals.plos.org]

- 6. Recent advances: role of this compound in the pathogenesis and monitoring of Mycobacterium ulcerans infection/Buruli ulcer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mycolactones: immunosuppressive and cytotoxic polyketides produced by aquatic mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. This compound Purification from M. ulcerans Cultures and HPLC-Based Approaches for this compound Quantification in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring this compound—The Unique Causative Toxin of Buruli Ulcer: Biosynthetic, Synthetic Pathways, Biomarker for Diagnosis, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Induced Synthesis of this compound Restores the Pathogenesis of Mycobacterium ulcerans In Vitro and In Vivo [frontiersin.org]

- 16. Inhibition of Sec61-dependent translocation by this compound uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.biologists.com [journals.biologists.com]

- 18. This compound causes destructive Sec61-dependent loss of the endothelial glycocalyx and vessel basement membrane: a new indirect mechanism driving tissue necrosis in Mycobacterium ulcerans infection [elifesciences.org]

- 19. Inhibition of Sec61-dependent translocation by this compound uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound: More than Just a Cytotoxin - Buruli Ulcer - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mycolactone's Modulation of the Host Immune Response

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycolactone, a complex polyketide-derived macrolide, is the principal virulence factor of Mycobacterium ulcerans, the causative agent of the neglected tropical disease, Buruli ulcer. This disease is characterized by extensive, painless necrotic skin lesions with a paradoxical lack of inflammation. This guide provides a comprehensive technical overview of the molecular mechanisms through which this compound subverts the host immune response. The core of its activity lies in the potent and specific inhibition of the Sec61 translocon, the central channel for protein translocation into the endoplasmic reticulum. This action instigates a cascade of downstream effects, including a profound, post-transcriptional blockade of cytokine and chemokine secretion, impairment of immune cell function and communication, and ultimately, the induction of apoptosis. Concurrently, this compound manipulates other cellular pathways, affecting cytoskeletal dynamics and, paradoxically, inducing pro-inflammatory signals under specific conditions. Understanding these multifaceted interactions is critical for the development of novel diagnostics and host-directed therapies for Buruli ulcer and for harnessing this compound's unique properties for other therapeutic applications.

Core Mechanism of Action: Sec61 Translocon Blockade

The primary and most consequential molecular target of this compound in eukaryotic cells is the Sec61 translocon.[1][2][3] Sec61 is the essential protein-conducting channel that mediates the co-translational translocation of most secreted and transmembrane proteins into the endoplasmic reticulum (ER).[4][5] this compound directly targets the α subunit of the Sec61 complex, effectively obstructing the channel and preventing the entry of nascent polypeptide chains into the ER lumen.[6][7]

This blockade is not absolute; certain multi-pass transmembrane proteins may be less susceptible to its effects.[6] However, the vast majority of secretory proteins, including cytokines, chemokines, and immune receptors, are profoundly affected.[5][6] This inhibition is the foundational mechanism responsible for the majority of this compound's observed immunomodulatory and cytotoxic effects.[8][9] By preventing the biogenesis of key proteins required for immune signaling and function, this compound effectively paralyzes the host's ability to mount an effective response to the infection.[1][10]